molecular formula C17H20N2O5S B563635 Bumetanide-d5 CAS No. 1216739-35-3

Bumetanide-d5

Número de catálogo: B563635
Número CAS: 1216739-35-3
Peso molecular: 369.4 g/mol
Clave InChI: MAEIEVLCKWDQJH-UPKDRLQUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Mecanismo De Acción

Bumetanida-d5, al igual que la bumetanida, inhibe el cotransportador de sodio-potasio-cloruro 1 (NKCC1) en el asa ascendente de Henle en los riñones. Esta inhibición reduce la reabsorción de sodio y cloruro, lo que lleva a una mayor excreción de agua, sodio, cloruro, magnesio, fosfato y calcio. El resultado es la diuresis, lo que ayuda a reducir el edema .

Análisis Bioquímico

Biochemical Properties

Bumetanide-d5, like Bumetanide, is an inhibitor of the Na-K-2Cl cotransporter 1 (NKCC1) and has a significant role in biochemical reactions . It selectively inhibits NKCC1 over NKCC2 . The interaction between this compound and these transporters affects the movement of sodium, potassium, and chloride ions across cell membranes, influencing various biochemical processes .

Cellular Effects

This compound impacts various types of cells and cellular processes. It has been shown to reduce AMPA-mediated excitotoxicity in cultured oligodendrocytes, including Na+ influx and oligodendrocyte swelling . In the context of neurological disorders, this compound has been tested as an anti-seizure agent and as an intervention for neurological disorders with varying results .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interference with renal cAMP and/or inhibition of the sodium-potassium ATPase pump . It appears to block the active reabsorption of chloride and possibly sodium in the ascending loop of Henle, altering electrolyte transfer in the proximal tubule . This results in excretion of sodium, chloride, and water, leading to diuresis .

Temporal Effects in Laboratory Settings

Studies have shown that Bumetanide, the non-deuterated form, has been found to have variable outcomes in pre-clinical and clinical studies that tested off-label interventions .

Dosage Effects in Animal Models

Bumetanide has been shown to be effective in reducing infarct volume and brain edema and improving behavioral recovery in animal models of cerebral ischemia .

Metabolic Pathways

This compound is likely to be involved in similar metabolic pathways as Bumetanide. Bumetanide interferes with renal cAMP and/or inhibits the sodium-potassium ATPase pump . This interaction affects the movement of sodium, potassium, and chloride ions across cell membranes, influencing various metabolic processes .

Transport and Distribution

Bumetanide is known to poorly penetrate into the brain parenchyma following systemic administration . This low brain penetration is a consequence of both the high ionization rate and plasma protein binding, which restrict brain entry by passive diffusion .

Subcellular Localization

Bumetanide, the non-deuterated form, is known to interfere with renal cAMP and/or inhibit the sodium-potassium ATPase pump . This interaction affects the movement of sodium, potassium, and chloride ions across cell membranes, which could influence its subcellular localization .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Bumetanida-d5 se sintetiza incorporando átomos de deuterio en la molécula de bumetanida. La síntesis suele implicar el uso de reactivos y disolventes deuterados para reemplazar los átomos de hidrógeno por deuterio. El proceso puede incluir pasos como:

Métodos de Producción Industrial

La producción industrial de Bumetanida-d5 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica un control estricto de las condiciones de reacción para garantizar un alto rendimiento y pureza. Se utilizan técnicas como la cromatografía líquida de alta resolución (HPLC) para la purificación y el control de calidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

Bumetanida-d5 experimenta diversas reacciones químicas, incluyendo:

Reactivos y Condiciones Comunes

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas de Bumetanida-d5 .

Aplicaciones Científicas De Investigación

Pharmacological Properties and Mechanism of Action

Bumetanide functions by inhibiting the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC) in the ascending loop of Henle, leading to increased excretion of sodium, chloride, and water. This mechanism results in diuresis and is particularly beneficial in treating conditions characterized by fluid overload . The deuterated version, Bumetanide-d5, retains this mechanism while potentially offering improved metabolic stability and reduced side effects due to the isotopic substitution.

Treatment of Edema

This compound can be utilized similarly to its non-deuterated counterpart for managing edema resulting from heart failure, liver cirrhosis, and nephrotic syndrome. Clinical studies have demonstrated that bumetanide is effective in mobilizing peripheral edema and improving functional capacity in patients .

Alzheimer's Disease Research

Recent studies have identified Bumetanide as a promising candidate for repurposing in the treatment of Alzheimer's disease (AD). Research has shown that Bumetanide can reverse APOE4-associated transcriptomic signatures in animal models of AD, suggesting its potential neuroprotective effects . The compound's ability to modulate chloride ion transport in neurons may help alleviate memory deficits associated with AD.

Case Study:
In a study involving APOE4 knock-in mice, treatment with Bumetanide resulted in improved memory performance on cognitive tests and a reduction in amyloid plaque accumulation . This supports the hypothesis that Bumetanide could be effective in altering disease progression in AD.

Pharmacokinetic Studies

This compound is particularly valuable for pharmacokinetic studies due to its stable isotopic labeling. This property allows researchers to trace the compound's metabolism and distribution within biological systems more accurately than with non-labeled compounds.

Table 1: Comparison of Pharmacokinetic Properties

PropertyBumetanideThis compound
BioavailabilityHighHigher stability
Half-life~1 hourExtended
Metabolic pathwaysHepaticHepatic
ExcretionRenalRenal

Future Directions and Research Opportunities

The exploration of this compound opens several avenues for future research:

  • Neurodegenerative Disorders: Further studies are needed to evaluate the long-term effects of this compound on cognitive function in humans with Alzheimer's disease.
  • Pharmacodynamics: Investigating how deuteration affects the drug's interaction with biological targets could provide insights into optimizing diuretic therapy.
  • Clinical Trials: Ongoing clinical trials are assessing the safety and efficacy of Bumetanide in various patient populations, including those with Alzheimer's disease .

Comparación Con Compuestos Similares

Compuestos Similares

Singularidad de Bumetanida-d5

Bumetanida-d5 es única debido a su naturaleza deuterada, lo que la convierte en un excelente estándar interno para la espectrometría de masas. Sus propiedades farmacocinéticas son más predecibles en comparación con otros diuréticos de asa, y es significativamente más potente que la furosemida .

Actividad Biológica

Bumetanide-d5 is a deuterium-labeled derivative of bumetanide, a potent loop diuretic that primarily inhibits the Na⁺-K⁺-2Cl⁻ co-transporter (NKCC). This article explores its biological activity, pharmacokinetics, and pharmacodynamics, supported by case studies and relevant research findings.

This compound (CAS Number: 1216739-35-3) has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₇H₁₅D₅N₂O₅S
Molecular Weight369.447 g/mol
Melting Point234-236 °C
IC50 (NKCC1)0.68 μM
IC50 (NKCC2)4.0 μM

This compound retains the pharmacological properties of bumetanide while allowing for advanced tracking in metabolic studies due to its deuterated nature.

This compound acts primarily by inhibiting the NKCC1 and NKCC2 transporters, which are crucial for sodium, potassium, and chloride reabsorption in the kidneys. This inhibition leads to increased diuresis and natriuresis. The mechanism can be summarized as follows:

  • Inhibition of Sodium and Chloride Reabsorption : By blocking NKCC, this compound prevents the reabsorption of these ions in the ascending loop of Henle.
  • Increased Urinary Excretion : This results in increased excretion of water, sodium, chloride, magnesium, and calcium.

Pharmacokinetics

This compound exhibits similar pharmacokinetic properties to its non-deuterated counterpart:

  • Absorption : Rapidly absorbed with bioavailability nearing 80%.
  • Distribution : High plasma protein binding (94%-96%).
  • Half-life : Approximately 60 to 90 minutes.
  • Elimination : Primarily excreted via urine (81% of administered dose), with about 45% as unchanged drug .

Study on Transport Mechanisms

A study investigated the role of the monocarboxylate transporter MCT6 in the pharmacokinetics of bumetanide. Using knockout mice models, researchers found that MCT6 significantly contributes to the renal handling of bumetanide. In Mct6 knockout mice, diuresis was reduced by approximately 55%, indicating MCT6's critical role in bumetanide's action .

Clinical Efficacy in Edematous Conditions

In clinical settings, bumetanide has been proven effective for managing edema associated with congestive heart failure and other conditions. A study involving 34 patients treated with bumetanide for over 24 weeks showed significant improvements in body weight management and functional capacity without severe adverse effects .

Pediatric Considerations

Research focusing on neonatal patients indicated that bumetanide's elimination is slower compared to adults due to immature renal function. Doses ranging from 0.005 mg/kg to 0.1 mg/kg were studied for their pharmacodynamic effects, revealing a linear relationship between drug dosage and peak excretion rates .

Summary of Biological Activity

The biological activity of this compound underscores its potential as a valuable tool in both clinical and research settings. Its ability to inhibit NKCC transporters effectively leads to significant diuretic effects, making it essential for treating various edematous conditions.

Propiedades

IUPAC Name

3-(butylamino)-4-(2,3,4,5,6-pentadeuteriophenoxy)-5-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S/c1-2-3-9-19-14-10-12(17(20)21)11-15(25(18,22)23)16(14)24-13-7-5-4-6-8-13/h4-8,10-11,19H,2-3,9H2,1H3,(H,20,21)(H2,18,22,23)/i4D,5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEIEVLCKWDQJH-UPKDRLQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)NCCCC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675733
Record name 3-(Butylamino)-4-[(~2~H_5_)phenyloxy]-5-sulfamoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216739-35-3
Record name 3-(Butylamino)-4-[(~2~H_5_)phenyloxy]-5-sulfamoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.